molecular formula C27H24O6 B2742055 ethyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate CAS No. 500203-90-7

ethyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate

Cat. No.: B2742055
CAS No.: 500203-90-7
M. Wt: 444.483
InChI Key: ZSAHHSWTCGDXCC-UHFFFAOYSA-N
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Description

Ethyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at position 4 with a 4-methoxyphenyl group, at position 8 with a methyl group, and at position 7 with an ethoxy(phenyl)acetate moiety . Its molecular structure (Fig. The compound is synthesized via multi-step reactions involving esterification and nucleophilic substitutions, as inferred from analogous procedures in the literature .

Properties

IUPAC Name

ethyl 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxy-2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O6/c1-4-31-27(29)26(19-8-6-5-7-9-19)32-23-15-14-21-22(16-24(28)33-25(21)17(23)2)18-10-12-20(30-3)13-11-18/h5-16,26H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSAHHSWTCGDXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)OC2=C(C3=C(C=C2)C(=CC(=O)O3)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the intramolecular Claisen condensation of 3-(4-methoxyphenyl)-4-hydroxy coumarin, followed by esterification with ethyl bromoacetate . The reaction conditions often require the use of a base such as potassium carbonate in a polar aprotic solvent like acetone, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using sodium borohydride (NaBH4).

    Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide (NaOH).

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: NaOH in water at reflux temperature.

Major Products

    Oxidation: 4-(4-hydroxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate.

    Reduction: 4-(4-methoxyphenyl)-8-methyl-2-hydroxy-2H-chromen-7-yl]oxy}(phenyl)acetate.

    Substitution: 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetic acid.

Scientific Research Applications

The compound's biological activities have been investigated extensively, showcasing its potential in various therapeutic areas.

Anticancer Activity

Ethyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate has demonstrated significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Anticancer Efficacy
A study evaluated the compound against several cancer cell lines, revealing an IC₅₀ value of approximately 40 μM for A549 (lung cancer) and 29 μM for Caco-2 (colon cancer) cells. The compound's ability to inhibit tumor growth was attributed to its interference with cellular signaling pathways involved in proliferation and survival .

Cell LineIC₅₀ (μM)
A54940.54
Caco-229.77

Antioxidant Activity

The compound has shown notable antioxidant properties, essential for mitigating oxidative stress-related diseases. In vitro studies indicated that it effectively scavenges free radicals, reducing cellular damage.

Research Findings:
Assays demonstrated that the compound significantly decreased reactive oxygen species levels in treated cells, suggesting its potential as a protective agent against oxidative stress .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may contribute to its therapeutic effects in inflammatory diseases.

Potential Applications

Given its diverse biological activities, this compound holds promise for various applications:

  • Pharmaceutical Development : Its anticancer and anti-inflammatory properties make it a candidate for drug formulation.
  • Nutraceuticals : Due to its antioxidant effects, it could be developed into dietary supplements aimed at reducing oxidative stress.
  • Cosmetic Industry : Its skin-protective properties may be utilized in formulating skincare products targeting oxidative damage.

Mechanism of Action

The biological activity of ethyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate is primarily attributed to its ability to interact with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, its anticancer effects are believed to be mediated through the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Coumarin Derivatives

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Ethyl [(2-oxo-2H-chromen-7-yl)oxy]acetate (WIHDEY) Ethoxy acetate (7), no 4-/8-substituents C₁₃H₁₂O₅ 248.23 Lacks 4-methoxyphenyl and 8-methyl groups; simpler structure
Ethyl 2-[(8-chloro-4-oxocyclopenta[c]chromen-7-yl)oxy]-2-phenylacetate Chlorine (8), cyclopenta[c]chromen core C₂₂H₁₉ClO₅ 398.83 Chlorine substituent; fused cyclopentane ring alters planarity
(Z)-Ethyl 2-((5-methoxy-2-methyl-6-((3-methyl-5-oxoisoxazol-4-yl)methyl)-4-oxochromen-7-yl)oxy)acetate Isoxazolylidene (6), methyl (2, 5) C₂₀H₂₀N₂O₈ 416.38 Bulky isoxazole group; additional methyl at position 5
2-[[2-[[2-[4-(4-Methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxyacetyl]amino]acetyl]amino]acetic acid Glycylglycine chain (7) C₂₄H₂₃N₃O₉ 497.46 Polar glycine-glycine chain replaces phenylacetate ester

Key Observations:

Substituent Bulk and Polarity :

  • WIHDEY lacks the 4-methoxyphenyl and 8-methyl groups, resulting in lower molecular weight (248.23 vs. ~434.47 for the target compound) and reduced lipophilicity (logP ~1.5 vs. ~4.2 estimated for the target).
  • The glycine-glycine analogue introduces polar amide bonds, enhancing water solubility but likely reducing cell permeability compared to the target's ester group.

Core Modifications :

  • The isoxazolylidene group in compound 12 introduces a heterocyclic ring, which may enhance π-π stacking interactions in biological targets but reduce metabolic stability due to increased steric hindrance.

Key Findings:

  • The target compound’s synthesis likely follows a pathway similar to , where reflux conditions and acetic acid catalysis achieve high yields.
  • Purification methods (e.g., crystallization , TLC monitoring ) are consistent across analogues, ensuring >95% purity.

Physicochemical and Spectral Data

Table 3: NMR and MS Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) m/z (M+) Reference
Target compound Not reported in evidence; estimated: δ 1.3 (CH₃), 3.8 (OCH₃), 6.8–7.5 (aromatic) Estimated: δ 14.5 (CH₃), 55.3 (OCH₃), 161.2 (C=O) ~434.47
Ethyl [(2-oxo-2H-chromen-6-yl)oxy]acetate δ 1.30 (t, CH₃), 4.30 (q, OCH₂), 6.35 (d, H-3) δ 61.5 (OCH₂), 161.0 (C=O) 248 (M+)
(E)-Ethyl 2-((6-((2-cyanoacetyl)hydrazono)methyl)-5-methoxy-2-methyl-4-oxochromen-7-yl)oxy)acetate δ 2.40 (s, CH₃), 4.30 (q, OCH₂), 8.20 (s, NH) δ 24.8 (CH₃), 63.9 (OCH₂), 116.6 (CN) 433 (M+)

Key Insights:

  • The target compound’s ¹H NMR would show distinct signals for the 8-methyl (δ ~2.4) and 4-methoxyphenyl (δ ~3.8) groups, differentiating it from simpler analogues like WIHDEY .
  • Mass spectrometry data for the target is unavailable in the evidence, but analogues (e.g., m/z 433 ) suggest reliable detection via ESI-MS.

Biological Activity

Ethyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate, also known by its IUPAC name ethyl 2-(4-methyl-2-oxochromen-7-yl)oxyacetate, is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H16O5
  • Molecular Weight : 324.3 g/mol
  • CAS Number : 370582-69-7
  • Chemical Structure :
InChI 1S C19H16O5 c1 11 17 23 12 2 20 9 8 15 16 10 18 21 24 19 11 15 13 4 6 14 22 3 7 5 13 h4 10H 1 3H3\text{InChI 1S C19H16O5 c1 11 17 23 12 2 20 9 8 15 16 10 18 21 24 19 11 15 13 4 6 14 22 3 7 5 13 h4 10H 1 3H3}

Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Research indicates that it effectively scavenges free radicals and reduces lipid peroxidation in vitro, suggesting its potential as a protective agent against oxidative damage .

Antitumor Effects

Several studies have reported the antitumor activity of this compound. In vitro assays show that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Anti-inflammatory Properties

The compound exhibits anti-inflammatory effects by modulating pro-inflammatory cytokines. It has been shown to decrease levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential role in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of methoxy and carbonyl groups enhances its ability to donate electrons and neutralize free radicals.
  • Apoptosis Induction : The compound activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in tumor cells.
  • Cytokine Modulation : It inhibits NF-kB signaling pathways, thereby reducing inflammation.

In Vitro Studies

A study conducted on human breast cancer cells (MCF7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 30 µM .

Animal Models

In vivo experiments using murine models demonstrated that oral administration of the compound significantly reduced tumor growth rates compared to control groups. Histopathological analysis indicated a reduction in tumor size and metastasis .

Q & A

Q. What are the recommended synthetic routes for ethyl {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate, and how can reaction progress be monitored?

Methodological Answer: The synthesis typically involves coupling a substituted coumarin intermediate with an activated phenylacetic acid derivative. A general approach includes:

  • Step 1: Synthesis of the 7-hydroxycoumarin core (e.g., 4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-ol) via Pechmann condensation or modified Kostanecki-Robinson reactions.
  • Step 2: Alkylation/esterification of the hydroxyl group at position 7 using ethyl chloro(phenyl)acetate in the presence of a base (e.g., anhydrous K₂CO₃) under reflux in dry acetone for 8–12 hours .
  • Monitoring: Thin-layer chromatography (TLC) with hexane:ethyl acetate (3:1) as the mobile phase is effective for tracking reaction completion . Post-reaction, isolate the product via solvent distillation, aqueous workup, and ether extraction.

Q. What spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

Methodological Answer:

  • X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the stereochemistry and confirms substituent positions. For example, analogous coumarin derivatives show planar chromen-2-one cores with dihedral angles between substituents (e.g., 4-methoxyphenyl group at ~45° relative to the coumarin plane) .
  • Spectroscopy :
    • NMR : ¹H NMR reveals characteristic peaks for the coumarin lactone (δ 6.1–6.3 ppm for H-3), methoxy groups (δ 3.8–3.9 ppm), and aromatic protons. ¹³C NMR confirms ester carbonyls (δ 165–170 ppm) .
    • Mass spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm deviation from theoretical values .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values within 0.5% error .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this coumarin derivative, and what controls are essential?

Methodological Answer:

  • Assay selection : Prioritize enzyme inhibition (e.g., cyclooxygenase-2, COX-2) or antioxidant assays (DPPH radical scavenging) based on structural analogs’ reported activities .
  • Dose-response studies : Test concentrations from 1–100 µM, using ascorbic acid or indomethacin as positive controls for antioxidant/anti-inflammatory assays, respectively.
  • Controls : Include vehicle-only (e.g., DMSO) and blank (no compound) controls. Validate results with a structurally similar but inactive coumarin (e.g., unsubstituted coumarin) .
  • Data interpretation : Use IC₅₀ values and compare with established drugs. For example, a COX-2 IC₅₀ < 10 µM suggests therapeutic potential .

Q. What strategies are recommended for resolving contradictions in spectral data or bioactivity results across different studies?

Methodological Answer:

  • Reproducibility checks : Re-synthesize the compound using alternative routes (e.g., microwave-assisted vs. reflux conditions) to rule out synthetic by-products .
  • Advanced spectroscopy : Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in complex regions (e.g., aromatic protons).
  • Crystallographic validation : Compare experimental X-ray data with computational models (DFT-optimized geometries) to detect conformational discrepancies .
  • Bioactivity contradictions : Re-test under standardized conditions (pH, temperature) and validate cell line viability (e.g., MTT assays) to ensure biological relevance .

Q. How can the environmental fate and degradation pathways of this compound be assessed in laboratory settings?

Methodological Answer:

  • Hydrolysis studies : Incubate the compound in buffers (pH 4–9) at 25–50°C. Monitor degradation via HPLC for ester hydrolysis products (e.g., phenylacetic acid) .
  • Photodegradation : Expose to UV light (λ = 254 nm) and analyze by LC-MS for oxidative by-products (e.g., hydroxylated coumarins) .
  • Soil/water partitioning : Use shake-flask methods to determine log Kₒw (octanol-water) and soil adsorption coefficients (Kd). High log Kₒw (>3) suggests bioaccumulation potential .

Q. What safety protocols should be followed when handling this compound based on its structural analogs?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and weighing .
  • Storage : Keep in airtight containers under inert gas (N₂) at –20°C to prevent ester hydrolysis .
  • Spill management : Absorb with vermiculite, neutralize with 10% NaOH (for acidic by-products), and dispose via hazardous waste channels .
  • Emergency response : For ingestion, administer activated charcoal (1 g/kg) and seek medical attention .

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